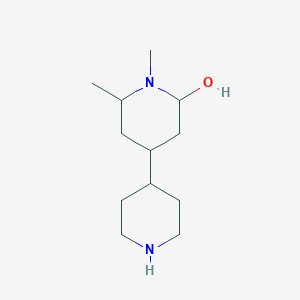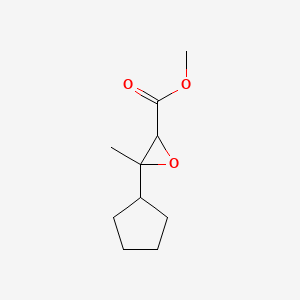![molecular formula C5H8ClF3S B13193049 1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)
1-Chloro-4-[(trifluoromethyl)sulfanyl]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-[(trifluoromethyl)sulfanyl]butane is an organic compound characterized by the presence of a chlorine atom and a trifluoromethylsulfanyl group attached to a butane backbone
Métodos De Preparación
The synthesis of 1-Chloro-4-[(trifluoromethyl)sulfanyl]butane typically involves the reaction of 1-chlorobutane with trifluoromethylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Chloro-4-[(trifluoromethyl)sulfanyl]butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the trifluoromethylsulfanyl group can lead to the formation of thiols.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-4-[(trifluoromethyl)sulfanyl]butane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-4-[(trifluoromethyl)sulfanyl]butane exerts its effects involves interactions with molecular targets such as enzymes and receptors The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively
Comparación Con Compuestos Similares
1-Chloro-4-[(trifluoromethyl)sulfanyl]butane can be compared with similar compounds such as:
1-Chloro-5-[(trifluoromethyl)sulfanyl]pentane: This compound has a longer carbon chain, which may affect its reactivity and applications.
1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene:
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct reactivity and application potential.
Propiedades
IUPAC Name |
1-chloro-4-(trifluoromethylsulfanyl)butane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF3S/c6-3-1-2-4-10-5(7,8)9/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPNZEIRRJEMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CSC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
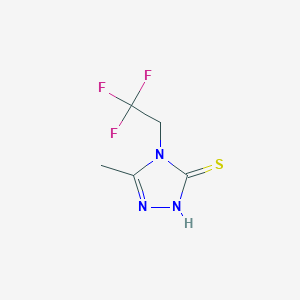
![3-{9,9-Dimethoxy-3-azabicyclo[3.3.1]nonan-3-YL}propan-1-amine](/img/structure/B13192982.png)


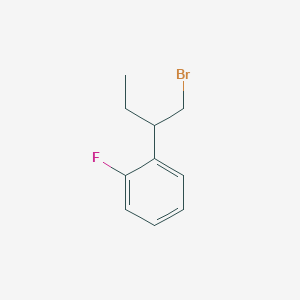
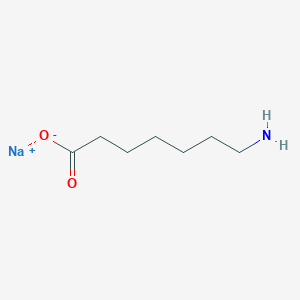
![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)
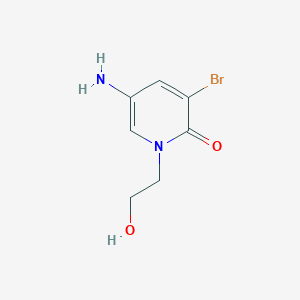
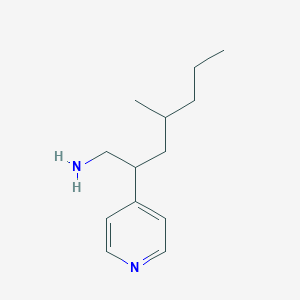
![1-Propyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13193018.png)
![4-[Methyl(oxolan-3-YL)amino]benzaldehyde](/img/structure/B13193030.png)
